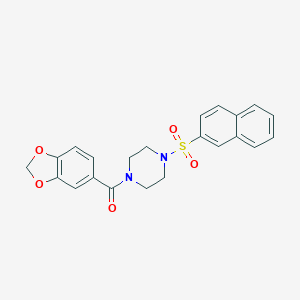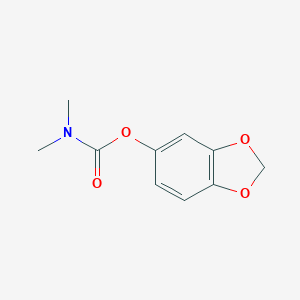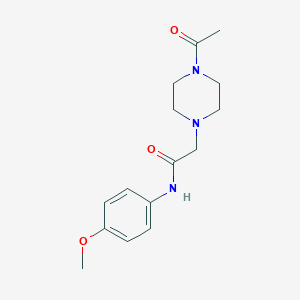
2-(4-acetyl-1-piperazinyl)-N-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-acetyl-1-piperazinyl)-N-(4-methoxyphenyl)acetamide, also known as APMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. APMA belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
2-(4-acetyl-1-piperazinyl)-N-(4-methoxyphenyl)acetamide activates pro-metalloproteases by breaking the bond between the pro-domain and the catalytic domain of the enzyme. This results in the activation of the enzyme, allowing it to cleave its substrate. 2-(4-acetyl-1-piperazinyl)-N-(4-methoxyphenyl)acetamide has been found to be a specific activator of certain metalloproteases, making it a valuable tool for studying these enzymes.
Biochemical and Physiological Effects:
2-(4-acetyl-1-piperazinyl)-N-(4-methoxyphenyl)acetamide has been found to exhibit various biochemical and physiological effects. In addition to its role as a metalloprotease activator, 2-(4-acetyl-1-piperazinyl)-N-(4-methoxyphenyl)acetamide has been found to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. 2-(4-acetyl-1-piperazinyl)-N-(4-methoxyphenyl)acetamide has also been found to exhibit antioxidant activity and to protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-acetyl-1-piperazinyl)-N-(4-methoxyphenyl)acetamide has several advantages as a tool for studying metalloproteases. It is a specific activator of certain metalloproteases, allowing for the study of their activity and function. 2-(4-acetyl-1-piperazinyl)-N-(4-methoxyphenyl)acetamide is also stable and can be easily synthesized in large quantities. However, 2-(4-acetyl-1-piperazinyl)-N-(4-methoxyphenyl)acetamide has some limitations, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several future directions for the study of 2-(4-acetyl-1-piperazinyl)-N-(4-methoxyphenyl)acetamide and its applications in scientific research. One area of research is the development of new metalloprotease activators that are more specific and have fewer side effects than 2-(4-acetyl-1-piperazinyl)-N-(4-methoxyphenyl)acetamide. Another area of research is the study of the physiological and pathological roles of metalloproteases and their inhibitors. Finally, the potential therapeutic applications of 2-(4-acetyl-1-piperazinyl)-N-(4-methoxyphenyl)acetamide and other metalloprotease activators are also an area of active research.
Méthodes De Synthèse
2-(4-acetyl-1-piperazinyl)-N-(4-methoxyphenyl)acetamide can be synthesized by the reaction of 4-methoxybenzoyl chloride with piperazine in the presence of triethylamine. The resulting product is then acetylated with acetic anhydride to yield 2-(4-acetyl-1-piperazinyl)-N-(4-methoxyphenyl)acetamide. The synthesis of 2-(4-acetyl-1-piperazinyl)-N-(4-methoxyphenyl)acetamide has been optimized to obtain high yields and purity.
Applications De Recherche Scientifique
2-(4-acetyl-1-piperazinyl)-N-(4-methoxyphenyl)acetamide has been widely used in scientific research as a tool to study the activity of metalloproteases. Metalloproteases are enzymes that play an important role in various physiological processes, including tissue remodeling, wound healing, and inflammation. 2-(4-acetyl-1-piperazinyl)-N-(4-methoxyphenyl)acetamide has been found to activate pro-metalloproteases, which can then be studied to understand their activity and function.
Propriétés
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-12(19)18-9-7-17(8-10-18)11-15(20)16-13-3-5-14(21-2)6-4-13/h3-6H,7-11H2,1-2H3,(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OINZIOOYRXRBIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetylpiperazin-1-yl)-N-(4-methoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-2-furamide](/img/structure/B500303.png)

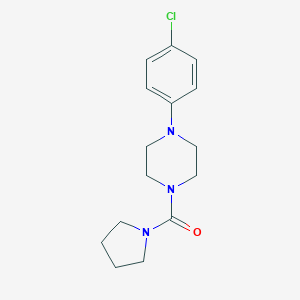


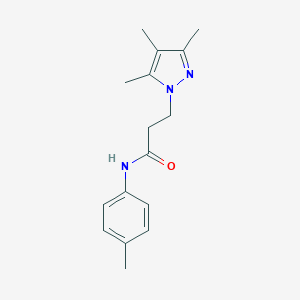
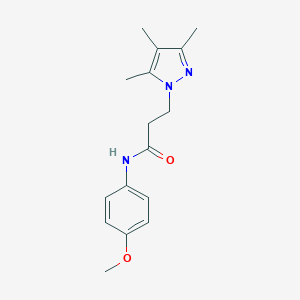
![1-[(4-methylphenyl)sulfonyl]-4-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperazine](/img/structure/B500314.png)
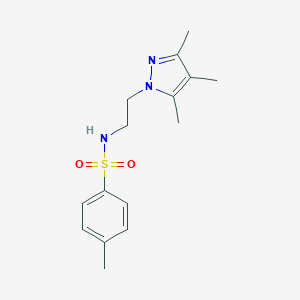
![2-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]benzamide](/img/structure/B500319.png)


